5-Aminooxan-3-ol hydrochloride

Purity Specification Procurement Benchmarking Heterocyclic Building Blocks

5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2) is a bifunctional tetrahydropyran building block with amino and hydroxyl groups. The HCl salt enhances aqueous solubility vs. the free base, enabling carbapenem β-lactam synthesis via azetidinone core construction, plus type II β-turn peptide mimetics and tau aggregation inhibitors. Critical: the 5-amino substitution defines reactivity distinct from 4-amino isomers—generic substitution is inadvisable. Verify stereochemistry: this racemic mixture differs from enantiopure (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol HCl (CAS 2227198-61-8), which carries a significant price premium.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 2102408-50-2
Cat. No. B2358648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminooxan-3-ol hydrochloride
CAS2102408-50-2
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESC1C(COCC1O)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H
InChIKeyXAVXIXWOZUSCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2): Heterocyclic Building Block Procurement Guide


5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2), also named 5-aminotetrahydro-2H-pyran-3-ol hydrochloride, is a heterocyclic building block featuring a tetrahydropyran ring with both amino and hydroxyl functionalities . It is classified as an amino alcohol derivative within the tetrahydropyrans family . This compound serves as a bifunctional intermediate, with the hydrochloride salt form enhancing aqueous solubility and processability for synthetic applications .

Why 5-Aminooxan-3-ol hydrochloride Procurement Requires Precise Specification


Generic substitution of aminotetrahydropyran-3-ol derivatives is not advisable due to critical differences in stereochemistry, positional isomerism, and salt form that directly impact synthetic utility. The specific 5-amino substitution pattern on the oxane ring (5-Aminooxan-3-ol hydrochloride) defines its reactivity profile compared to 4-amino isomers or other regioisomers. Furthermore, the undefined stereochemistry (cis/trans or specific enantiomers) of this racemic or undefined mixture may differ from chiral, enantiopure analogs (e.g., (3R,5S)-5-aminotetrahydro-2H-pyran-3-ol hydrochloride, CAS 2227198-61-8) which command a significant price premium . The hydrochloride salt is chosen for its specific solubility and stability advantages over the free base .

Quantitative Differentiation Evidence for 5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2)


Purity Specification Benchmarking: 5-Aminooxan-3-ol hydrochloride vs. Enantiopure Analogs

The target compound 5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2) is commercially available with a minimum purity specification of 95% from multiple suppliers , . In contrast, enantiopure analogs, such as (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride (CAS 2227198-61-8), are offered at a higher purity specification of ≥97% . This difference in purity and stereochemical definition directly correlates with procurement cost and intended application.

Purity Specification Procurement Benchmarking Heterocyclic Building Blocks

Storage Stability Comparison: Ambient vs. Cold Chain Requirements

The target compound 5-Aminooxan-3-ol hydrochloride can be stored at room temperature or in a cool, dry place (20°C) [1], , . This contrasts with certain chiral analogs, such as (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride, which require cold chain storage (2-8°C) and wet ice shipping . This distinction has direct implications for long-term storage, handling, and total cost of ownership.

Storage Stability Supply Chain Management Heterocyclic Building Blocks

Solubility and Handling Advantages of the Hydrochloride Salt Form

5-Aminooxan-3-ol hydrochloride is documented to exhibit high polarity and good solubility in water and lower alcohol solvents due to its salt form . While quantitative solubility data (e.g., mg/mL) is not publicly specified for this compound, the hydrochloride salt form is generally understood to enhance aqueous solubility compared to the free base . This improved solubility is a key differentiator for synthetic processes conducted in aqueous or protic media.

Salt Form Selection Aqueous Solubility Process Chemistry

Validated Application Scenarios for 5-Aminooxan-3-ol hydrochloride (CAS 2102408-50-2)


Intermediate in Beta-Lactam Antibiotic Synthesis

5-Aminooxan-3-ol hydrochloride is reported as a critical intermediate in the manufacturing of beta-lactam antibiotics, specifically in constructing the bicyclic azetidinone core for carbapenem synthesis . Its amino alcohol functionality facilitates key bond-forming reactions in the synthesis pathway.

Bifunctional Building Block in Peptide Chemistry

The compound serves as a bifunctional building block for creating turn-inducing sequences in peptide synthesis. Its structural features facilitate the formation of type II beta-turns in designed peptides .

Precursor for Tau Aggregation Inhibitors

Research in chemical neuroscience has demonstrated the utility of this scaffold in developing small molecules that disrupt tau protein pathologies, which are associated with neurodegenerative diseases .

General Heterocyclic Building Block for Pharmaceutical R&D

As a tetrahydropyran derivative, this compound is employed as a versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents . Its rigid cyclic framework provides conformational constraint for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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